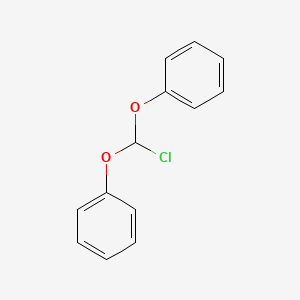

Diphenoxychloromethane

Description

Diphenoxychloromethane (also referred to as diphenylchloromethane or (2-chlorophenyl)diphenylchloromethane) is a chlorinated organic compound with the molecular formula C₁₉H₁₄Cl₂. It is characterized by a central methane carbon bonded to two phenyl groups and one chlorine atom (or substituted chlorine on a phenyl ring, depending on the isomer). This compound is primarily used as a critical intermediate in pharmaceutical synthesis, particularly in the production of receptor antagonists and enzyme inhibitors . Its synthesis often involves photochemical or Friedel-Crafts alkylation methods, which provide high selectivity for pharmaceutical applications .

Properties

CAS No. |

4431-86-1 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

[chloro(phenoxy)methoxy]benzene |

InChI |

InChI=1S/C13H11ClO2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

SGAKGIHVFSIZCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloromethane (DCM)

Molecular Formula: CH₂Cl₂ CAS No.: 75-09-2 Synonyms: Methylene chloride, methylene dichloride .

Key Differences:

Dichloromethane’s low molecular weight and volatility make it a versatile solvent, but its toxicity limits its use in regulated environments . In contrast, this compound’s bulkier structure reduces volatility, making it safer for controlled pharmaceutical synthesis .

1,2-Dichloroethane

Molecular Formula: C₂H₄Cl₂ CAS No.: 107-06-2

Key Differences:

1,2-Dichloroethane’s linear structure facilitates its use in large-scale industrial processes, whereas this compound’s aromaticity is tailored for selective reactions in drug development .

Chloromethane (Methyl Chloride)

Molecular Formula: CH₃Cl CAS No.: 74-87-3

Key Differences:

| Property | This compound | Chloromethane |

|---|---|---|

| Toxicity | Limited data | Hepatotoxic; metabolizes to formaldehyde |

| Environmental Impact | Low persistence (aromatic stability) | High ozone-depletion potential |

Chloromethane’s simplicity allows widespread use in silicone production, but its environmental and health risks overshadow this compound’s niche pharmaceutical role .

Research Findings and Data Gaps

- Synthetic Utility: this compound’s photochemical synthesis offers advantages in yield and purity over traditional methods, critical for high-value pharmaceuticals .

- Toxicity Profile: While dichloromethane and chloromethane have well-documented toxicities, this compound’s safety data remain understudied. Its low volatility suggests reduced inhalation hazards compared to smaller chlorinated methanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.